Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
CAS No.: 935534-23-9
Cat. No.: VC15961587
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 935534-23-9 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl 4-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate |
| Standard InChI | InChI=1S/C12H12O4/c1-15-9-5-3-4-7-6-8(12(14)16-2)11(13)10(7)9/h3-5,8H,6H2,1-2H3 |
| Standard InChI Key | ZBLHJZXPUXDNPI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C(=O)C(C2)C(=O)OC |
Introduction
Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound belonging to the indene class, characterized by its molecular formula and CAS number 50773-41-6. This compound features a methoxy group at the 7th position, a keto group at the 1st position, and a carboxylate ester at the 2nd position, contributing to its unique chemical properties and potential applications in scientific research.
Synthesis Methods
The synthesis of Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves a series of chemical reactions starting from indene. These reactions introduce the necessary functional groups, such as the methoxy and carboxylate ester groups, essential for its activity. Industrial production often utilizes continuous flow reactors and automated synthesis platforms to enhance yield and purity compared to traditional batch synthesis techniques.
Applications and Research
This compound participates in various chemical reactions typical of both ketones and esters, making it valuable for synthesizing more complex structures in organic and medicinal chemistry applications. Research into its pharmacological properties is ongoing, focusing on potential therapeutic applications. Its unique structure allows it to interact with biological systems in ways that could be beneficial for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume